2'-Amino-2'-deoxyuridine
Overview
Description
2’-Amino-2’-deoxyuridine is a modified nucleoside with the molecular formula C9H13N3O5. It is structurally similar to uridine but has an amino group replacing the hydroxyl group at the 2’ position of the ribose ring. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Scientific Research Applications
2’-Amino-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Mechanism of Action
Future Directions
The use of 2’-Amino-2’-deoxyuridine and its analogues in chemotherapy and other medical applications is a promising area of research . The levels of some metabolites such as 2′-deoxyuridine did not get affected when exposed at long intervals to continuous irradiation . This emphasizes the role of polyamine metabolism toward impacting the efficiency of DNA damage and repair that shows a progressive decline with age .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl groups to prevent unwanted reactions.
Introduction of Amino Group: The protected uridine is then subjected to a reaction with ammonia or an amine source to introduce the amino group at the 2’ position.
Deprotection: The protecting groups are removed to yield 2’-Amino-2’-deoxyuridine.
Industrial Production Methods
In industrial settings, the production of 2’-Amino-2’-deoxyuridine may involve enzymatic methods using nucleoside phosphorylases or 2’-deoxyribosyltransferases. These enzymes facilitate the transfer of the amino group to the 2’ position of uridine, resulting in a more efficient and environmentally friendly synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-2’-deoxycytidine
- 2’-Amino-2’-deoxythymidine
- 2’-Azido-2’-deoxyuridine
Uniqueness
2’-Amino-2’-deoxyuridine is unique due to its specific modification at the 2’ position, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can be more efficiently incorporated into nucleic acids, making it particularly valuable in therapeutic and diagnostic applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIPTMWIZVIUSX-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424315 | |
Record name | 2'-Amino-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26889-39-4 | |
Record name | 2'-Amino-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-amino-2'-deoxyuridine?
A1: The molecular formula of this compound is C9H13N3O5, and its molecular weight is 243.22 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including UV spectroscopy, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR). [, ]
Q3: How is this compound utilized in oligonucleotide synthesis?
A3: this compound serves as a valuable building block in oligonucleotide synthesis. It is commonly incorporated into oligonucleotides via its corresponding phosphoramidite derivative, allowing for automated solid-phase synthesis. [, , , , , ]
Q4: Can this compound be used to introduce modifications into oligonucleotides?
A4: Yes, the 2'-amino group of dU serves as a site for post-synthetic modifications. Researchers have successfully utilized this feature to introduce various functional groups, such as fluorescent tags like dansyl chloride [] and imidazole for potential RNA hydrolysis. [] This versatility makes dU a powerful tool for creating modified oligonucleotides with tailored properties.
Q5: How does the incorporation of this compound affect the stability of DNA duplexes?
A5: Studies have shown that substituting deoxythymidine with this compound in DNA oligonucleotides generally leads to a decrease in the melting temperature (Tm) of the resulting DNA duplexes. This suggests a destabilization effect on duplex formation when dU is present. []
Q6: How does the presence of a 2'-amino group impact the enzymatic incorporation of dUTP into RNA transcripts compared to its 2'-fluoro counterpart?
A6: Research indicates that T7 RNA polymerase incorporates this compound 5'-triphosphate (dUTP) more efficiently than 2'-fluoro-2'-deoxyuridine 5'-triphosphate. This suggests the 2'-amino group is more favored by the enzyme during RNA synthesis. Additionally, using dUTP results in the production of cleaner, full-length RNA transcripts compared to its 2'-fluoro analog. []
Q7: Can this compound be used to study DNA-protein interactions?
A7: Yes, this compound can be used to create DNA probes for studying interactions with proteins. For instance, incorporating dU allows for the attachment of affinity labels like β-diketone groups, which can covalently bind to proteins interacting with the DNA. [, ] This approach aids in identifying and characterizing DNA-binding proteins.
Q8: Are there examples of this compound being used to develop potential therapeutic molecules?
A8: Yes, research has explored using this compound to develop potential therapeutics. One example is the creation of 2'-aminopyrimidine RNA inhibitors targeting basic fibroblast growth factor (bFGF), a protein involved in angiogenesis. These modified RNA molecules, incorporating dU, showed high affinity for bFGF and significant resistance to serum nucleases. []
Q9: How is computational chemistry used in research related to this compound?
A9: Computational chemistry plays a crucial role in understanding the properties and behavior of dU-containing molecules. Molecular modeling studies are used to investigate how dU influences DNA duplex stability and to visualize potential interactions within DNA-drug complexes. []
Q10: Have structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A10: While specific SAR data for dU is limited in the provided research, modifications at the 2'-amino position are being explored. For example, attaching terpyridine ligands to the N2' atom of dU allows for reversible modulation of DNA duplex stability via transition metal complexation. [] This approach highlights the potential for modifying dU to fine-tune its interactions with DNA and other biomolecules.
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